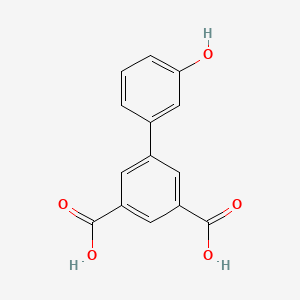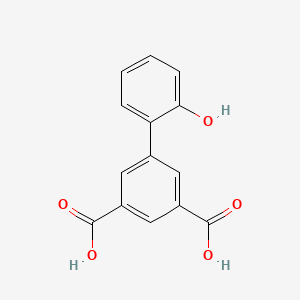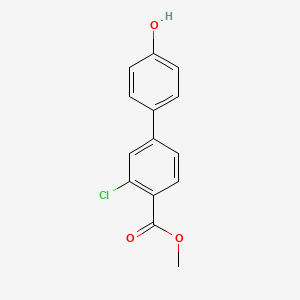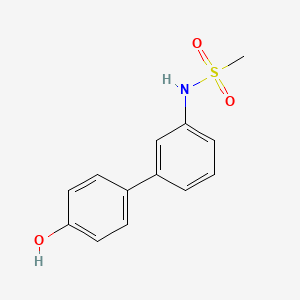
3-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) is a chemical compound belonging to the phenol family, which is characterized by its aromatic ring structure and hydroxyl group. It is a white crystalline solid with a molecular weight of 271.57 g/mol. This compound is widely used in various scientific and industrial applications, such as synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties, such as high reactivity and solubility in both organic and inorganic solvents, make it an attractive compound for many applications.
Applications De Recherche Scientifique
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) has been widely used in scientific research due to its unique properties. It is a useful reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of polymers for biomedical applications, such as drug delivery systems. In addition, it has been used in the synthesis of N-heterocyclic carbenes, which are important reagents in organic synthesis.
Mécanisme D'action
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) is a reactive compound that can undergo a variety of chemical reactions. Its reactivity is due to the presence of the electron-withdrawing group, such as the chlorine atom, which increases the electrophilicity of the compound. This increased electrophilicity allows the compound to react with nucleophiles, such as amines, alcohols, and carboxylic acids. These reactions can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) is not known to have any adverse effects on humans or animals. It is not toxic and has no known mutagenic or carcinogenic properties. Furthermore, it is not known to have any effect on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) in lab experiments is its high reactivity and solubility in both organic and inorganic solvents. This makes it an ideal reagent for a variety of organic synthesis reactions. However, it is important to note that this compound is a strong electrophile and may react with nucleophiles in the presence of moisture, so it should be handled with care.
Orientations Futures
The unique properties of 3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) make it an attractive compound for a variety of scientific and industrial applications. In the future, it could be used in the synthesis of more complex organic compounds, such as polymers and N-heterocyclic carbenes. Furthermore, it could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the development of new drug delivery systems for biomedical applications. Finally, further research could be done to explore the potential of this compound as an environmentally friendly alternative to traditional chemical reagents.
Méthodes De Synthèse
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) can be synthesized by a two-step process. In the first step, 4-methoxycarbonylphenol is reacted with thionyl chloride to form the chloro-derivative. In the second step, the chloro-derivative is reacted with a base, such as sodium hydroxide, to form the desired product. The reaction can be carried out in aqueous solution or in organic solvents, such as dichloromethane.
Propriétés
IUPAC Name |
methyl 2-chloro-4-(3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNIAOGEGBWYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683627 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-48-2 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)




